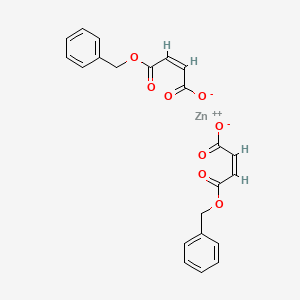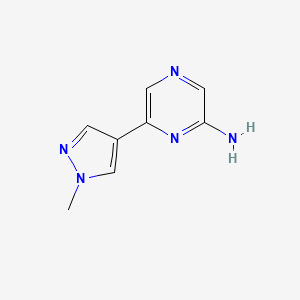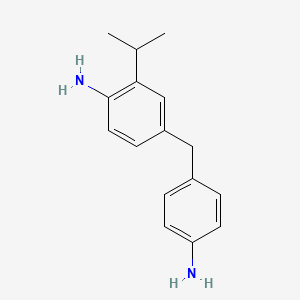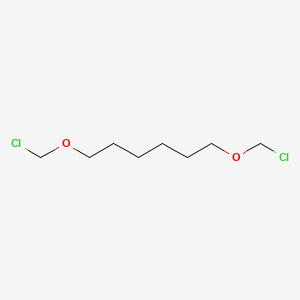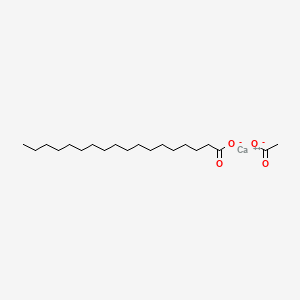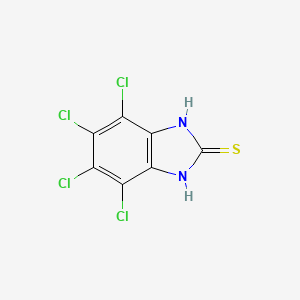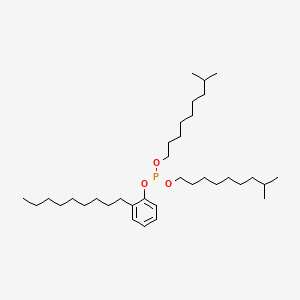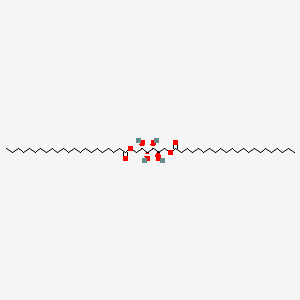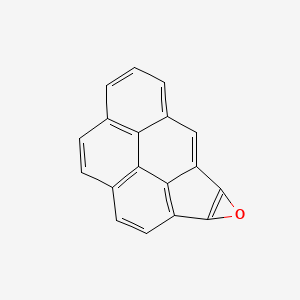
Dianhydro-D-mannitol dioleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dianhydro-D-mannitol dioleate is a chemical compound with the molecular formula C42H74O6 and a molecular weight of 675.041 g/mol . It is derived from dianhydro-D-mannitol, a chiral carbohydrate obtained from the dehydration of naturally occurring D-mannitol . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dianhydro-D-mannitol dioleate is synthesized through the esterification of dianhydro-D-mannitol with oleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is carried out in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous flow systems to ensure high efficiency and yield. Solid acid catalysts are often employed to enhance the reaction rate and selectivity . The process is optimized to minimize waste and energy consumption, aligning with sustainable production practices.
Chemical Reactions Analysis
Types of Reactions: Dianhydro-D-mannitol dioleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The ester groups in this compound can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
Dianhydro-D-mannitol dioleate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of dianhydro-D-mannitol dioleate involves its interaction with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing oleic acid and dianhydro-D-mannitol, which can then participate in metabolic pathways . The hydrolysis products can influence cellular processes, including lipid metabolism and signal transduction.
Comparison with Similar Compounds
1,43,6-Dianhydro-D-mannitol: The parent compound of dianhydro-D-mannitol dioleate, used in various chemical and pharmaceutical applications.
Uniqueness: this compound is unique due to its dual ester groups, which enhance its solubility and reactivity compared to its parent compound and similar derivatives. This makes it particularly valuable in applications requiring high solubility and reactivity, such as in the synthesis of biodegradable polymers and drug delivery systems .
Properties
CAS No. |
32391-01-8 |
|---|---|
Molecular Formula |
C42H74O6 |
Molecular Weight |
675.0 g/mol |
IUPAC Name |
[(3S,3aR,6S,6aR)-6-[(Z)-octadec-9-enoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H74O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(43)47-37-35-45-42-38(36-46-41(37)42)48-40(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37-38,41-42H,3-16,21-36H2,1-2H3/b19-17-,20-18-/t37-,38-,41+,42+/m0/s1 |
InChI Key |
NSDNRRCEYUFXNV-ODDSYLBKSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@@H]1[C@H]2OC[C@@H]([C@H]2OC1)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




